4-(Methoxymethyl)pyridin-2-amine

説明

Molecular Structure and Conformational Analysis

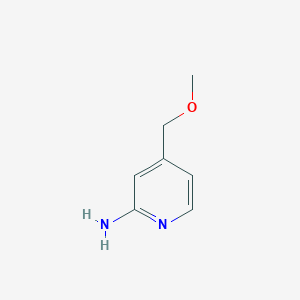

This compound possesses the molecular formula C₇H₁₀N₂O with a molecular weight of 138.17 grams per mole. The compound is registered under Chemical Abstracts Service number 1125398-71-1 and carries the International Union of Pure and Applied Chemistry name this compound. The molecular structure features a pyridine ring system with an amino group (-NH₂) substituted at the 2-position and a methoxymethyl group (-CH₂OCH₃) attached at the 4-position.

The International Chemical Identifier string for this compound is InChI=1S/C7H10N2O/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9), which provides a complete description of the molecular connectivity. The corresponding InChI Key VBCMRXVAYRDSQH-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information systems. The Simplified Molecular Input Line Entry System representation COCC1=CC(=NC=C1)N clearly illustrates the bonding pattern within the molecule.

The molecular architecture presents several conformationally flexible elements, particularly the methoxymethyl substituent which can adopt different rotational conformations around the C-C and C-O bonds. The amino group at the 2-position introduces additional conformational considerations due to its ability to form intermolecular hydrogen bonds and its electronic influence on the pyridine ring system. The presence of three potential hydrogen bond donors and acceptors (the amino group and the methoxy oxygen) significantly influences the conformational preferences and intermolecular packing arrangements in the solid state.

The Electronic Supplementary Information from crystallographic studies indicates that similar pyridine-2-amine derivatives exhibit specific geometric parameters that are consistent across the compound class. The planarity of the pyridine ring system is typically maintained, while the substituents may deviate from coplanarity depending on steric and electronic factors. The methoxymethyl group introduces a degree of flexibility that can accommodate different molecular environments and packing arrangements.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. While specific nuclear magnetic resonance data for this exact compound is limited in the available literature, related pyridine derivatives show characteristic spectroscopic patterns that can be extrapolated. The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the pyridine ring protons, the methoxymethyl protons, and the amino group protons.

Based on analogous compounds in the literature, the aromatic region of the proton nuclear magnetic resonance spectrum would typically display signals between 6.5 and 8.5 parts per million. The amino group protons would appear as a broad signal, often around 4-6 parts per million, due to rapid exchange and quadrupolar effects. The methoxymethyl substituent would generate two distinct sets of signals: the methylene protons (-CH₂-) typically appearing around 4.5 parts per million as a singlet, and the methoxy protons (-OCH₃) around 3.4 parts per million as a singlet.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the pyridine carbon atoms appearing in the aromatic region (120-160 parts per million), the methylene carbon around 70 parts per million, and the methoxy carbon around 60 parts per million. The quaternary and tertiary carbons of the pyridine ring would show characteristic chemical shifts dependent on their electronic environment and substitution pattern.

Infrared spectroscopy would reveal characteristic functional group vibrations, including amino group stretching vibrations typically observed around 3300-3500 wavenumbers, carbon-hydrogen stretching in the 2800-3000 wavenumber region, and carbon-nitrogen and carbon-oxygen stretching vibrations in the fingerprint region below 1600 wavenumbers. The pyridine ring vibrations would contribute additional characteristic bands in the 1400-1600 wavenumber region.

Ultraviolet-visible spectroscopy of this compound would be expected to show absorption characteristics typical of substituted pyridines. Related aminopyridine compounds exhibit absorption maxima in the 250-300 nanometer region, with the exact position dependent on the electronic effects of the substituents. The methoxymethyl group would likely cause a slight bathochromic shift compared to unsubstituted pyridine-2-amine due to its electron-donating character through the methoxy oxygen.

X-Ray Crystallography and Coordination Geometry

Crystal structure analysis provides crucial insights into the solid-state packing and intermolecular interactions of this compound. The compound is reported to exist as a crystalline powder at room temperature with sufficient stability for structural characterization. The molecular descriptor MFCD16765578 indicates its inclusion in chemical databases with structural information.

The crystal packing of aminopyridine derivatives typically involves extensive hydrogen bonding networks due to the presence of both hydrogen bond donors (amino group) and acceptors (pyridine nitrogen and methoxy oxygen). Similar compounds in the literature demonstrate that amino groups participate in both intra- and intermolecular hydrogen bonding, influencing the overall crystal architecture and physical properties.

Coordination geometry studies reveal that pyridine-2-amine derivatives can adopt various coordination modes when interacting with metal centers. The amino group and pyridine nitrogen can function as bidentate ligands, forming stable chelate complexes with transition metals. The methoxy oxygen provides an additional coordination site, potentially leading to more complex coordination geometries and bridging arrangements in multinuclear complexes.

Research on related compounds indicates that the presence of the methoxymethyl substituent can influence the coordination preferences and geometry around metal centers. The steric bulk of this substituent may restrict certain coordination modes while enhancing the selectivity for specific metal ions or coordination geometries. This structural feature contributes to the compound's potential utility in coordination chemistry and materials science applications.

The European Community number 815-695-3 assigned to this compound reflects its recognition in regulatory databases and indicates its characterization according to European chemical classification systems. This registration provides additional validation of the structural and physical property data associated with the compound.

Thermodynamic and Kinetic Properties (Melting Point, Solubility)

The thermodynamic properties of this compound are fundamental to understanding its behavior under various conditions and its suitability for different applications. The compound is reported to be stable at room temperature storage conditions, indicating adequate thermal stability for handling and processing.

Solubility characteristics are crucial for both analytical work and potential applications. The compound exhibits solubility in polar organic solvents, which is consistent with its molecular structure containing both hydrophilic (amino and methoxy groups) and hydrophobic (methyl and aromatic) components. Related aminopyridine derivatives typically show good solubility in dimethyl sulfoxide and methanol, with more limited solubility in water.

The kinetic properties of the compound, including its reactivity and stability under various conditions, are influenced by the electronic properties of the pyridine ring and the substituent effects. The amino group at the 2-position provides nucleophilic character, while the methoxymethyl group contributes electron-donating effects through both inductive and resonance mechanisms.

Thermal analysis data for similar compounds suggest that aminopyridine derivatives typically exhibit well-defined melting points and thermal decomposition patterns. The presence of the methoxymethyl substituent may influence the thermal stability compared to simpler aminopyridines, potentially affecting both the melting point and decomposition temperature.

The compound's predicted collision cross section values for various ionization adducts provide insights into its gas-phase behavior and mass spectrometric characteristics. These values are important for analytical method development and structural confirmation using ion mobility spectrometry techniques.

| Adduct | Mass-to-charge ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 139.08660 | 126.6 |

| [M+Na]⁺ | 161.06854 | 135.0 |

| [M-H]⁻ | 137.07204 | 128.8 |

| [M+NH₄]⁺ | 156.11314 | 146.7 |

特性

IUPAC Name |

4-(methoxymethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCMRXVAYRDSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125398-71-1 | |

| Record name | 4-(methoxymethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Approaches to Pyridin-2-amine Derivatives

Pyridin-2-amine derivatives, including those substituted at the 4-position with methoxymethyl groups, are typically synthesized via:

- Nucleophilic substitution or amination on substituted pyridine rings

- Reductive amination of pyridine-2-carbaldehyde derivatives

- Functional group transformations starting from pyridin-2-amine or related precursors

These approaches often involve multi-step sequences with protection/deprotection strategies, catalytic coupling reactions, or selective reductions.

One common approach to prepare substituted pyridin-2-amines involves reductive amination of pyridine-2-carbaldehyde derivatives. For 4-(methoxymethyl)pyridin-2-amine, the key step is the introduction of the methoxymethyl group at the 4-position, which can be achieved by reacting 4-(methoxymethyl)pyridine-2-carbaldehyde with ammonia or an amine source, followed by reduction.

- Mix substituted pyridine-2-amine (1 eq) and 4-(methoxymethyl)pyridine-2-carbaldehyde (1 eq) in methanol.

- Add catalytic acid (e.g., p-toluenesulfonic acid) and a suitable isocyanide or reducing agent.

- Stir the mixture at 70 °C for 12 hours.

- Work up by extraction and purification via silica gel chromatography.

This method provides moderate to good yields and is scalable.

Catalytic Amination via Palladium-Catalyzed Coupling

Another advanced method involves palladium-catalyzed amination of halogenated pyridine derivatives:

- Starting from 3-bromo-4-(methoxymethyl)pyridine or similar halogenated precursors.

- React with ammonia or amine nucleophiles in the presence of palladium catalysts such as Pd2(dba)3 and ligands like XantPhos.

- Use strong bases like tert-butoxide in toluene at elevated temperatures (90–110 °C) under nitrogen atmosphere.

- After reaction completion, purify by preparative HPLC or chromatography.

This method allows selective amination at the 2-position, preserving the methoxymethyl substituent at the 4-position.

Multi-Step Synthesis Starting from 4-(Methoxymethyl)pyridine

A practical synthetic route involves:

- Starting from commercially available 4-(methoxymethyl)pyridine.

- Oxidation to 4-(methoxymethyl)pyridine-2-carbaldehyde using oxidants such as meta-chloroperbenzoic acid.

- Reductive amination or direct amination at the 2-position.

- Protection/deprotection steps as necessary to avoid side reactions.

This approach benefits from the availability of starting materials and avoids harsh fluorination or bromination steps seen in related pyridine derivatives.

Data Table Summarizing Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 4-(Methoxymethyl)pyridine-2-carbaldehyde | MeOH, TosOH, isocyanide, 70 °C | 70 °C | 12 h | Moderate | Silica gel purification; scalable |

| Pd-Catalyzed Amination | 3-Bromo-4-(methoxymethyl)pyridine | Pd2(dba)3, XantPhos, t-BuONa, toluene, N2 | 90–110 °C | 12 h | High | Requires inert atmosphere; prep-HPLC purification |

| Oxidation + Amination | 4-(Methoxymethyl)pyridine | m-CPBA (oxidation), amination reagents | RT to 70 °C | Varies | Good | Multi-step; avoids hazardous fluorination |

Research Findings and Optimization Notes

- Reaction conditions: Acid catalysis in methanol at moderate heat (70 °C) is effective for reductive amination steps, balancing reaction rate and side-product formation.

- Catalyst choice: Pd2(dba)3 with XantPhos ligand shows high efficiency and selectivity for C–N bond formation on pyridine rings bearing methoxymethyl substituents.

- Purification: Silica gel chromatography and preparative HPLC are commonly employed to isolate pure products.

- Scale-up considerations: Avoidance of hazardous reagents like DAST or sealed vessel amination enhances safety and scalability.

- Yield optimization: Multi-step routes with protection/deprotection steps improve overall yield and product purity despite longer synthesis times.

化学反応の分析

Types of Reactions

4-(Methoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:

- **

生物活性

4-(Methoxymethyl)pyridin-2-amine is a pyridine derivative characterized by a methoxymethyl group at the 4-position and an amino group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cellular signaling modulation. Below, we explore its biochemical properties, molecular mechanisms, and relevant research findings.

This compound exhibits several notable biochemical properties:

- Chemical Structure : The compound has a molecular formula of , featuring a pyridine ring that enhances its reactivity and interaction with biological targets.

- Solubility : It is soluble in organic solvents, which facilitates its use in various biochemical assays.

2.1 Enzyme Inhibition

Research indicates that this compound can interact with various enzymes, particularly those involved in metabolic pathways:

- Cytochrome P450 Interaction : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

2.2 Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Modulation : It affects signaling pathways related to cell proliferation and apoptosis. For instance, it can modulate the activity of transcription factors that regulate gene expression linked to these processes.

2.3 Pharmacological Potential

The compound's unique structure suggests potential applications in treating various conditions:

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) with IC50 values suggesting significant antiproliferative activity .

The biological activity of this compound can be attributed to its ability to bind selectively to specific biomolecules:

- Enzyme Binding : The compound binds to active sites of enzymes, inhibiting their catalytic functions. For example, it has been noted for its role as a nitric oxide synthase inhibitor, which is crucial in regulating vascular tone and blood flow.

3.2 Metabolic Pathways

The compound undergoes metabolic transformations primarily through cytochrome P450-mediated pathways, resulting in various metabolites that may exhibit different biological activities.

4. Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

5. Conclusion

This compound is a promising compound with significant biological activity attributed to its unique structural features. Its interactions with enzymes and cellular processes suggest potential therapeutic applications, particularly in cancer treatment and enzyme modulation. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

6. Future Directions

Further studies are warranted to explore:

- The full spectrum of biological activities across different cell types.

- The development of derivatives with enhanced potency and selectivity.

- Comprehensive pharmacokinetic studies to assess the therapeutic viability of this compound.

科学的研究の応用

Medicinal Chemistry

4-(Methoxymethyl)pyridin-2-amine has shown potential applications in medicinal chemistry, particularly as a building block for synthesizing biologically active compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including those related to this compound. For example, compounds with similar structures have been evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. One study demonstrated that certain pyrimidine derivatives exhibited moderate to high antiproliferative activity against various cancer cell lines, suggesting that derivatives of this compound could be explored further for similar activities .

Neurological Research

The compound has been investigated as a potential agent for neurological applications, particularly in the context of neuroinflammation and neurodegenerative diseases. Its ability to modulate nitric oxide synthase (iNOS) activity positions it as a candidate for further research into treatments for conditions characterized by inflammation .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methodologies that allow for the introduction of various substituents at different positions on the pyridine ring. These modifications can significantly impact the biological activity of the resulting compounds.

Synthetic Pathways

Common synthetic routes involve nucleophilic substitution reactions where methoxymethyl groups are introduced at the 4-position of pyridin-2-amines. Such synthetic strategies not only facilitate the creation of this compound but also enable the exploration of its derivatives with enhanced or altered properties.

Biochemical Applications

Beyond its medicinal uses, this compound has applications in biochemical research, particularly in studies involving enzyme interactions and receptor binding.

Enzyme Inhibition Studies

Research has indicated that compounds related to this compound may exhibit significant binding affinity to various enzymes, which is critical for understanding their potential therapeutic roles. Investigations into these interactions help elucidate the mechanisms by which these compounds exert their effects in biological systems.

Case Study: Anticancer Research

A notable case study involved the evaluation of a series of pyridine derivatives, including those structurally related to this compound, for their anticancer properties. The study found that specific modifications led to enhanced activity against breast cancer cell lines, demonstrating the importance of structural variations in developing effective anticancer agents .

Case Study: Neurological Applications

Another significant study focused on the role of similar compounds in modulating neuroinflammatory responses. It was observed that certain derivatives could effectively inhibit iNOS activity in vitro, suggesting their potential utility in treating neurodegenerative diseases characterized by excessive inflammation .

Data Tables

類似化合物との比較

Substituent Effects at Position 4

The substituent at position 4 significantly alters the electronic, physical, and biological properties of pyridin-2-amine derivatives. Key comparisons include:

Physicochemical Properties

- Solubility : Ethoxy and methoxymethyl groups enhance water solubility compared to methyl. Difluoromethyl balances polarity for improved bioavailability .

- Crystallography : 4-Ethoxypyridin-2-amine forms hydrogen-bonded dimers, stabilizing its crystal lattice . Methoxymethyl’s methylene spacer may reduce hydrogen bonding compared to ethoxy.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-(Methoxymethyl)pyridin-2-amine?

- Methodology : Utilize protection/deprotection strategies common in pyridine chemistry. For example, introduce the methoxymethyl group via nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) using methoxymethyl chloride. Purify intermediates via silica gel chromatography (eluent: EtOAc/hexane gradients) to isolate the target compound. Monitor reaction progress using TLC and confirm regioselectivity via ¹H NMR (e.g., characteristic shifts for pyridin-2-amine protons at δ 6.5–7.5 ppm) .

- Data Example : In analogous syntheses, yields of 40–60% are typical after purification .

Q. How can this compound be characterized to confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Analyze chemical shifts and coupling constants. Pyridin-2-amine protons typically show doublets (J ≈ 5–6 Hz) due to coupling with adjacent NH₂ groups .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀N₂O, expected m/z ≈ 138.1).

- IR Spectroscopy : Identify NH₂ stretching vibrations (~3300–3500 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) from the methoxymethyl group .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow guidelines for pyridine derivatives:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Dispose of waste via approved chemical disposal protocols, as pyridinamines may form toxic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites. Electron-donating groups (e.g., methoxymethyl) direct electrophilic substitution to the para position relative to NH₂ .

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track substitution patterns via NMR .

Q. What strategies optimize the use of this compound in designing enzyme inhibitors?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the methoxymethyl group to enhance binding to target enzymes (e.g., COX-2 or kinases). Introduce sulfonamide or trifluoromethyl groups to improve lipophilicity .

- Kinetic Studies : Measure IC₅₀ values using fluorescence-based assays (e.g., for kinase inhibition) .

Q. How can this compound be applied in coordination chemistry for sensing applications?

- Methodology :

- Coordination Polymers : React with Zn(NO₃)₂ or Hg²⁺ to form metal-organic frameworks (MOFs). Monitor fluorescence quenching/enhancement for Hg²⁺ detection (λₑₓ = 365 nm) .

- UV-Vis Titration : Track absorption changes (e.g., shifts at 250–300 nm) to quantify metal-binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Reaction Optimization : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. MeCN), and temperatures.

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., overalkylation or oxidation).

- Example : In a synthesis of 4-methylpyridin-2-amine analogues, yields improved from 35% to 65% by switching from EtOH to THF .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。